molecular formula C4H8N4 B1425998 (2-Methyltriazol-4-yl)methanamine CAS No. 791584-15-1

(2-Methyltriazol-4-yl)methanamine

Cat. No. B1425998
M. Wt: 112.13 g/mol
InChI Key: GRICOPNPZSTXAI-UHFFFAOYSA-N
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Description

(2-Methyltriazol-4-yl)methanamine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a triazole derivative that has been synthesized using different methods.

Scientific Research Applications

  • Antimicrobial Activities :

    • A series of derivatives were synthesized and displayed moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
  • Chemical Synthesis and Structural Analysis :

    • Synthesized with high yield through multi-step reactions, including 1,3-dipolar cycloaddition, and structurally characterized by spectral and elemental analyses (Younas, Abdelilah, & Anouar, 2014).
  • Catalysis in Hydrogenation Reactions :

    • Utilized in N-heterocyclic ruthenium(II) complexes as catalysts for efficient transfer hydrogenation of acetophenone derivatives with excellent conversions and high turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
  • Neuropharmacology and Antidepressant Activity :

    • Explored as serotonin 5-HT1A receptor-biased agonists. One derivative showed robust antidepressant-like activity and potential as a promising antidepressant drug candidate (Sniecikowska et al., 2019).
  • Anticonvulsant Agents :

    • Investigated as potential anticonvulsant agents. Several synthesized Schiff bases of 3-aminomethyl pyridine showed significant protection against seizures in various models (Pandey & Srivastava, 2011).
  • Anticancer Agents through SIRT1 Inhibition :

    • A library of derivatives was synthesized, exhibiting potent growth inhibitory action against cancer cell lines and promising action in reducing prostate weight in prostate hyperplasia animal models (Panathur et al., 2013).
  • Novel Synthetic Methods :

    • Reported a novel synthetic method towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, potentially useful for generating a variety of substituted compounds (Schlosser et al., 2015).

properties

IUPAC Name

(2-methyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-6-3-4(2-5)7-8/h3H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICOPNPZSTXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine

CAS RN

791584-15-1
Record name (2-methyl-2H-1,2,3-triazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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